molecular formula C8H12N2O2 B6894447 n-[(5-Oxopyrrolidin-3-yl)methyl]prop-2-enamide

n-[(5-Oxopyrrolidin-3-yl)methyl]prop-2-enamide

Cat. No.: B6894447
M. Wt: 168.19 g/mol
InChI Key: XQEBBMRURKZHAN-UHFFFAOYSA-N
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Description

n-[(5-Oxopyrrolidin-3-yl)methyl]prop-2-enamide: is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is known for its ability to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules .

Properties

IUPAC Name

N-[(5-oxopyrrolidin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-7(11)9-4-6-3-8(12)10-5-6/h2,6H,1,3-5H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEBBMRURKZHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(5-Oxopyrrolidin-3-yl)methyl]prop-2-enamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: n-[(5-Oxopyrrolidin-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-[(5-Oxopyrrolidin-3-yl)methyl]prop-2-enamide is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity .

Biology: In biological research, this compound is used to study the interactions of pyrrolidine-containing molecules with biological targets. It serves as a model compound for understanding the structure-activity relationships of pyrrolidine derivatives .

Medicine: Its ability to modulate biological pathways makes it a valuable candidate for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of n-[(5-Oxopyrrolidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: n-[(5-Oxopyrrolidin-3-yl)methyl]prop-2-enamide is unique due to its specific functional groups and structural features. The presence of the amide and prop-2-enamide groups distinguishes it from other pyrrolidine derivatives and contributes to its distinct chemical and biological properties .

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